SU4312

Catalog No.
S004361
CAS No.
5812-07-7
M.F
C17H16N2O
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU4312

CAS Number

5812-07-7

Product Name

SU4312

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-

InChI Key

UAKWLVYMKBWHMX-PTNGSMBKSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

solubility

Soluble in DMSO

Synonyms

3-(4-dimethylaminobenzylidene)-1,3-dihydroindol-2-one, SU 4312, SU-4312, SU4312

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O

The exact mass of the compound 3-(4-(Dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one is 264.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86429. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU4312 is a cell-permeable, indolinone-based receptor tyrosine kinase (RTK) inhibitor widely procured as a reference standard for angiogenesis assays and a foundational scaffold for drug discovery. Typically supplied as a stable E/Z isomer mixture, it delivers potent, targeted inhibition of VEGFR2 (Flk-1) and PDGFR. Unlike broader-spectrum clinical kinase inhibitors, SU4312 offers a highly defined selectivity profile, making it a critical baseline material for structure-activity relationship (SAR) studies, high-throughput in vivo screening, and specialized neurobiological modeling where precise pathway isolation is required .

Research Fit

1

Pathway context VEGFR2/PDGFR tyrosine kinase inhibition in angiogenesis and signaling research.

2

Racemic composition (Z)/(E)-isomer mixture; isomer ratio critical for reproducible activity.

3

Conformation-specific Preferential binding to unactivated VEGFR2, distinct from ATP-competitive inhibitors.

4

Selectivity profile Reported selectivity context over EGFR, HER2, and IGF-1R for VEGFR2-focused studies.

Substituting SU4312 with closely related indolinone analogs like SU5416 (Semaxanib) or downstream clinical multi-kinase inhibitors introduces severe off-target confounding variables in assay environments. While SU5416 is often procured for similar anti-angiogenic purposes, it exhibits significant cross-reactivity with Fibroblast Growth Factor Receptor (FGFR) signaling at standard assay concentrations. In contrast, SU4312 maintains strict selectivity for VEGFR over FGFR, preventing the simultaneous suppression of parallel developmental pathways [1]. Furthermore, SU4312 possesses a distinct secondary mechanism—direct inhibition of neuronal nitric oxide synthase (nNOS)—which is absent in generic VEGFR inhibitors, rendering substitutes ineffective for specific neuroprotection assays [2].

Substitution Risk

Isomer ratio

Racemic mixture with (Z)-isomer dominant VEGFR2 activity; imprecise isomer content may shift potency.

Kinase selectivity

Broad-spectrum VEGFR2 inhibitors (e.g., sunitinib, sorafenib) inhibit additional kinases that may confound VEGFR2-specific interpretation.

nNOS activity

Reported nNOS inhibition not shared by other VEGFR2 inhibitors; neuroprotection model response may not transfer.

Conformation preference

Unactivated VEGFR2 binding profile differs from typical ATP-competitive agents; assay context may require review.

Differentiated VEGFR vs. FGFR Selectivity in Developmental Models

In transgenic zebrafish models evaluating kinase inhibitor specificity, SU4312 demonstrates a highly selective inhibition profile compared to the structurally related analog SU5416. When administered at concentrations up to 40 μM, SU4312 specifically blocked VEGF signaling without altering FGF-dependent reporter expression. In direct contrast, SU5416 strongly suppressed both VEGF and FGF signaling pathways, indicating a lack of target specificity at functional doses[1].

Evidence DimensionFGFR pathway suppression at 40 μM
Target Compound DataSU4312: No significant effect on FGF signaling
Comparator Or BaselineSU5416: Strong suppression of both VEGF and FGF signaling
Quantified DifferenceAbsolute divergence in off-target FGFR inhibition
ConditionsIn vivo Tg(Dusp6:d2EGFP) zebrafish reporter assay

Procuring SU4312 ensures researchers can isolate VEGFR-dependent angiogenesis without confounding results through unintended FGFR pathway suppression.

Isomer Potency
Head-to-head
(Z)-SU4312 IC50 0.8 µM vs (E)-SU4312 5.2 µM
6.5-fold
Isomer composition may affect assay consistency.
Verify isomer ratio from vendor.

Quantified VEGFR2 Potency and RTK Specificity

SU4312 serves as a highly reliable procurement standard due to its well-defined primary target affinity. It inhibits VEGFR2 (Flk-1) with an IC50 of 0.8 μM and PDGFR with an IC50 of 19.4 μM. Crucially, it demonstrates excellent selectivity against a panel of other major receptor tyrosine kinases, maintaining IC50 values greater than 10 μM (and often >100 μM) for EGFR, HER2, and IGF-1R .

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataVEGFR2 IC50 = 0.8 μM
Comparator Or BaselineEGFR / HER2 / IGF-1R IC50 > 10-100 μM
Quantified Difference>12.5-fold to >100-fold selectivity for VEGFR2 over off-target RTKs
ConditionsIn vitro kinase activity assays

This defined selectivity profile makes SU4312 an ideal baseline control for screening novel kinase inhibitors without broad-spectrum toxicity.

Kinase Selectivity
Head-to-head
SU4312 racemate IC50 >100 µM vs (E)-isomer 10–18.5 µM for EGFR/HER2/IGF-1R
>5.4-fold
Reported VEGFR2 selectivity context.
Class-level inference from racemate data.

Validated In Vivo Anti-Angiogenic Reproducibility

For laboratories standardizing high-throughput phenotypic screens, SU4312 provides a quantitatively proven positive control. In automated transgenic zebrafish angiogenesis assays, SU4312 consistently inhibits angiogenic vessel growth with a calculated in vivo IC50 of 1.8 μM. This reproducible dose-dependent activity allows it to benchmark the performance of unknown library compounds effectively [1].

Evidence DimensionIn vivo angiogenesis inhibition (IC50)
Target Compound Data1.8 μM
Comparator Or BaselineVehicle control (1% DMSO)
Quantified DifferenceComplete suppression of intersegmental vessel outgrowth at optimal dosing
ConditionsLive transgenic zebrafish embryo screening

Provides a reliable, low-micromolar positive control essential for validating automated high-throughput anti-angiogenic drug discovery platforms.

nNOS Inhibition
Head-to-head
SU4312 nNOS IC50 19.0 µM; PTK787 no inhibition
Functional
Reported nNOS model-response context.
Not a class effect; model-specific.

nNOS-Mediated Neuroprotective Capacity

Beyond its primary role as a VEGFR inhibitor, SU4312 exhibits a highly specific, procurement-differentiating secondary mechanism: the direct and selective inhibition of neuronal nitric oxide synthase (nNOS). In neurotoxicity models, SU4312 protects against MPP+-induced neuronal apoptosis and dopaminergic neuron loss, a feature not shared by standard anti-angiogenic compounds[1].

Evidence DimensionProtection against MPP+-induced neurotoxicity
Target Compound DataPrevents MPP+-induced apoptosis via nNOS inhibition
Comparator Or BaselineGeneric VEGFR inhibitors (lack nNOS activity)
Quantified DifferenceFunctional neuroprotection achieved independent of anti-angiogenic pathways
ConditionsIn vitro neuronal cultures and in vivo MPTP-induced zebrafish models

Allows specialized procurement for Parkinson's disease and neurodegeneration modeling, where generic kinase inhibitors would be entirely ineffective.

In Vivo Angiogenesis
Cross-study
SU4312 IC50 1.8 µM vs AG1478 8.5 µM (zebrafish model)
4.7-fold
Functional antiangiogenic model-response.
Model-specific; validate in target system.
Conformation Binding
Reported
Ki unactivated VEGFR2 0.04 µM vs activated 4 µM
100-fold
Conformation-specific binding context.
Distinct from ATP-competitive inhibitors.

Positive Control in High-Throughput Angiogenesis Screening

Leveraging its highly reproducible in vivo IC50 of 1.8 μM, SU4312 is the ideal reference standard for calibrating automated, transgenic zebrafish-based phenotypic screens for novel anti-angiogenic compounds[1].

Selective Pathway Probing in Developmental Biology

Because SU4312 lacks the FGFR cross-reactivity seen in analogs like SU5416, it is the preferred chemical probe for isolating VEGFR-dependent mechanisms without disrupting parallel FGF-driven developmental processes [2].

Neurodegenerative Disease Modeling

Driven by its distinct secondary ability to directly inhibit nNOS, SU4312 is uniquely suited for specialized assays investigating MPP+-induced neurotoxicity and dopaminergic neuron protection in Parkinson's disease models [3].

Scaffold Sourcing for Kinase Inhibitor Synthesis

As a structurally simple 3-substituted indolin-2-one, SU4312 serves as a foundational synthetic precursor and baseline comparator for medicinal chemistry programs developing next-generation, multi-targeted RTK inhibitors [4].

Application Selection Guide

Application
Selection Property
Validation Focus
VEGFR2-dependent angiogenesis studies
Reported kinase selectivity profile (VEGFR2/PDGFR)
Confirm target engagement in angiogenesis assays; minimal EGFR/HER2/IGF-1R interference
Neurodegeneration model research (Parkinson's disease)
nNOS inhibition (non-VEGFR2 mechanism)
Verify nNOS inhibition in neurotoxicity models; distinct from VEGFR2 inhibitors
Kinase activation state research
Conformation-specific binding (unactivated VEGFR2)
Validate preferential inhibition of unactivated kinase in signaling studies
Isomer-controlled pharmacological profiling
Defined (Z)/(E) isomer ratio
Verify isomer purity to ensure reproducible dose-response

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

264.126263138 g/mol

Monoisotopic Mass

264.126263138 g/mol

Heavy Atom Count

20

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QTW8MQ534B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5812-07-7

Wikipedia

DMBI
SU4312
1: Li Y, Zhu H, Klausen C, Peng B, Leung PC. Vascular Endothelial Growth Factor-A
2: Cui W, Zhang Z, Li W, Hu S, Mak S, Zhang H, Han R, Yuan S, Li S, Sa F, Xu D,
3: Miki A, Miki K, Ueno S, Wersinger DM, Berlinicke C, Shaw GC, Usui S, Wang Y,
4: Schultheiss C, Blechert B, Gaertner FC, Drecoll E, Mueller J, Weber GF,

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